molecular formula C10H13NO2S B13151514 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13151514
M. Wt: 211.28 g/mol
InChI Key: PFJROTIQSKZZGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-hydroxy-4-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3

InChI Key

PFJROTIQSKZZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C2=CC=C(S2)C=O

Origin of Product

United States

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